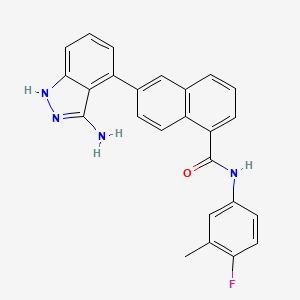

SYHA1813

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H19FN4O |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

6-(3-amino-1H-indazol-4-yl)-N-(4-fluoro-3-methylphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C25H19FN4O/c1-14-12-17(9-11-21(14)26)28-25(31)20-6-2-4-15-13-16(8-10-18(15)20)19-5-3-7-22-23(19)24(27)30-29-22/h2-13H,1H3,(H,28,31)(H3,27,29,30) |

InChI Key |

SPYWRQIMSVARCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)C4=C5C(=CC=C4)NN=C5N)F |

Origin of Product |

United States |

Foundational & Exploratory

SYHA1813: A Dual Inhibitor of VEGFR and CSF1R for the Treatment of Glioblastoma

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults.[1][2][3] Its highly vascularized and immunosuppressive tumor microenvironment contributes significantly to therapeutic resistance. SYHA1813 is a novel, potent, and selective small molecule inhibitor that demonstrates significant promise in addressing these challenges. It is a dual-target inhibitor of both Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R), key drivers of angiogenesis and macrophage-mediated immunosuppression, respectively.[1][2][3] Preclinical and early clinical data indicate that this compound can effectively cross the blood-brain barrier, exert potent anti-tumor activity in glioblastoma models, and shows a manageable safety profile in patients. This technical guide provides a comprehensive overview of the mechanism of action of this compound in glioblastoma, detailing its molecular targets, preclinical efficacy, and the methodologies of key experimental studies.

Core Mechanism of Action

This compound's therapeutic potential in glioblastoma stems from its ability to simultaneously inhibit two critical pathways involved in tumor progression: angiogenesis and tumor-associated macrophage (TAM) signaling.[1][2][3]

Inhibition of Angiogenesis via VEGFR Blockade

Glioblastoma is characterized by extensive neovascularization, a process largely driven by the VEGF signaling pathway. This compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, thereby disrupting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.[4] This anti-angiogenic effect helps to normalize the tumor vasculature, reduce tumor growth, and potentially enhance the delivery of other therapeutic agents.

Modulation of the Tumor Microenvironment via CSF1R Inhibition

The tumor microenvironment of glioblastoma is heavily infiltrated with tumor-associated macrophages (TAMs), which are predominantly of an immunosuppressive M2 phenotype. These TAMs are dependent on signaling through CSF1R for their survival and differentiation. By inhibiting CSF1R, this compound depletes the population of these immunosuppressive macrophages within the tumor.[1][5] This modulation of the tumor microenvironment can alleviate immunosuppression and promote an anti-tumor immune response.

Blood-Brain Barrier Penetration

A significant hurdle in the treatment of glioblastoma is the blood-brain barrier (BBB). Preclinical studies have demonstrated that this compound can efficiently cross the BBB, a critical feature for a CNS-targeted therapeutic.[1][2][3][5]

Quantitative Preclinical and Clinical Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for its primary targets in kinase enzyme assays.[4]

| Target | IC50 (nmol/L) |

| VEGFR-1 | 2.8 |

| VEGFR-2 | 0.3 |

| VEGFR-3 | 4.3 |

| CSF1R | 19.3 |

Phase I Clinical Trial Efficacy in Recurrent High-Grade Glioma

A Phase I dose-escalation study (ChiCTR2100045380) has provided preliminary evidence of the anti-tumor activity of this compound in patients with recurrent high-grade gliomas.[4][6][7]

| Parameter | Value |

| Patient Population | 13 with WHO grade III or IV gliomas, 1 with colorectal cancer |

| Maximum Tolerated Dose (MTD) | 15 mg once daily |

| Objective Response Rate (ORR) | 20% (2 out of 10 evaluable patients) |

| Disease Control Rate | 90% (7 patients with stable disease) |

Phase I Clinical Trial Biomarker Modulation

The Phase I study also demonstrated target engagement through the measurement of plasma biomarkers.[4][6]

| Biomarker | Change with this compound Treatment | P-value |

| Soluble VEGFR2 | Significant reduction | 0.0023 |

| VEGFA | Significant increase | 0.0092 |

| Placental Growth Factor | Significant increase | 0.0484 |

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action in Glioblastoma

Caption: Dual inhibition of VEGFR and CSF1R by this compound in the glioblastoma microenvironment.

Intracranial Glioblastoma Xenograft Model Workflow

Caption: Workflow for evaluating this compound efficacy in an intracranial glioblastoma mouse model.

Detailed Experimental Protocols

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR and CSF1R kinases.

-

Methodology: Kinase activities were assessed using commercially available enzymatic assays (e.g., LanthaScreen™ Eu Kinase Binding Assay or similar). Recombinant human kinase domains for VEGFR-1, VEGFR-2, VEGFR-3, and CSF1R were used. A serial dilution of this compound was incubated with the kinase, a fluorescently labeled ATP-competitive ligand (tracer), and a europium-labeled anti-tag antibody. The binding of the tracer to the kinase was measured by time-resolved fluorescence resonance energy transfer (TR-FRET). The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Cell Viability Assays

-

Objective: To evaluate the effect of this compound on the viability of human umbilical vein endothelial cells (HUVECs) and macrophages.

-

Methodology: HUVECs and bone marrow-derived macrophages were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with increasing concentrations of this compound or vehicle control (DMSO) for 72 hours. Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the results were expressed as a percentage of the vehicle-treated control.

In Vivo Intracranial Glioblastoma Xenograft Studies

-

Objective: To assess the in vivo anti-tumor efficacy of this compound in an orthotopic glioblastoma model.

-

Animal Models: Female BALB/c nude mice (for human cell lines like U87MG) or C57BL/6 mice (for murine cell lines like GL261) were used.

-

Cell Implantation: Mice were anesthetized, and a burr hole was drilled in the skull. A stereotactic apparatus was used to inject 5 x 10^5 U87MG or GL261-Luc cells in 5 µL of PBS into the right striatum.

-

Treatment: When tumors were established (confirmed by bioluminescence imaging for luciferase-expressing cells), mice were randomized into treatment and control groups. This compound was administered orally once daily at doses ranging from 10 to 40 mg/kg. The vehicle control group received the formulation excipient.

-

Efficacy Evaluation: Tumor growth was monitored weekly using bioluminescence imaging. Body weight was recorded twice weekly as a measure of toxicity. The primary endpoint was overall survival, which was analyzed using Kaplan-Meier survival curves and the log-rank test.

Phase I Clinical Trial (ChiCTR2100045380)

-

Objective: To evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with recurrent high-grade gliomas or advanced solid tumors.

-

Study Design: This was a dose-escalation study using an accelerated titration and a 3+3 design.

-

Patient Population: Patients with histologically confirmed recurrent WHO grade III or IV gliomas or other advanced solid tumors who had failed standard therapies were enrolled.

-

Dosing: this compound was administered orally once daily in 28-day cycles. The starting dose was 5 mg, with subsequent dose escalations to 15 mg and 30 mg.

-

Assessments: Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations. Pharmacokinetic profiles were assessed. Tumor response was evaluated every 8 weeks according to the Response Assessment in Neuro-Oncology (RANO) criteria. Plasma biomarkers including soluble VEGFR2, VEGFA, and placental growth factor were measured at baseline and during treatment.

Novel Mechanisms and Future Directions

Recent studies in other cancer types, such as meningioma, have suggested that this compound may also have direct anti-tumor effects by activating the p53 signaling pathway and impairing DNA damage repair through the ATM/CHK pathway.[8] Given the frequent dysregulation of these pathways in glioblastoma, this represents an exciting avenue for future investigation into the full mechanistic scope of this compound in this disease.[9][10] Furthermore, preclinical data has shown a synergistic anti-tumor effect when this compound is combined with a PD-1 antibody, highlighting its potential as a component of combination immunotherapies for glioblastoma.[1][2][3]

References

- 1. Preclinical and early clinical studies of a novel compound this compound that efficiently crosses the blood-brain barrier and exhibits potent activity against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical and early clinical studies of a novel compound this compound that efficiently crosses the blood–brain barrier and exhibits potent activity against gliobl [ecancer.org]

- 3. oncologynews.com.au [oncologynews.com.au]

- 4. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors | springermedizin.de [springermedizin.de]

- 7. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors. [clin.larvol.com]

- 8. A novel compound, this compound, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loss of ATM/Chk2/p53 pathway components accelerates tumor development and contributes to radiation resistance in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of ATM/Chk2/p53 pathway components accelerates tumor development and contributes to radiation resistance in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

SYHA1813: A Preclinical Technical Guide on a Novel Dual VEGFR/CSF1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for SYHA1813, a novel dual-target inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] The information presented herein is compiled from peer-reviewed publications and publicly available clinical trial data, offering a comprehensive resource for understanding the compound's mechanism of action, efficacy, and pharmacokinetic profile.

Core Mechanism of Action

This compound is an indazolylnaphthamide-based compound designed to simultaneously inhibit two key pathways in tumor progression: angiogenesis, driven by VEGF/VEGFR signaling, and tumor-associated macrophage (TAM) infiltration and polarization, mediated by CSF1/CSF1R signaling.[1][2] By targeting both these pathways, this compound aims to remodel the tumor microenvironment, thereby impeding tumor growth, proliferation, and metastasis.[2][4] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including glioblastoma, meningioma, and melanoma.[1][5][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nmol/L) | Reference |

| VEGFR-1 | 2.8 | [2][7] |

| VEGFR-2 | 0.3 | [2][7] |

| VEGFR-3 | 4.3 | [2][7] |

| CSF1R | 19.3 | [2][7] |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay Type | IC50 (nmol/L) | Notes | Reference |

| HUVECs | VEGF-stimulated viability | 13 | Human Umbilical Vein Endothelial Cells | [5] |

Table 3: In Vivo Efficacy in Xenograft Models

| Cancer Model | Cell Line | Dosing Regimen (Oral) | Tumor Growth Inhibition | Reference |

| Malignant Meningioma | IOMM-Lee | 10 mg/kg, once daily | Effective inhibition | [1] |

| Melanoma (BRAF wt) | MeWo | 5 mg/kg | 72.5% | [4][6] |

| Melanoma (BRAF V600E) | A375 | 5 mg/kg | 79.8% | [4][6] |

Table 4: Pharmacokinetic Parameters in CD-1 Mice

| Parameter | Plasma | Brain | Notes | Reference |

| Dosing | 10 mg/kg (oral) | 10 mg/kg (oral) | Single dose | [5] |

| Cmax | 1417 ng/mL | 1214 ng/g | Maximum concentration | [5] |

| AUC | 4545 hng/mL | 5008 hng/g | Area under the curve (exposure) | [5] |

Signaling Pathways and Mechanisms

This compound exerts its anti-tumor effects through a dual mechanism. It directly inhibits angiogenesis by blocking VEGFR signaling in endothelial cells and modulates the tumor immune microenvironment by inhibiting CSF1R on macrophages, leading to a reduction in immunosuppressive M2-like macrophages.[2][5][6] Furthermore, in meningioma cells, this compound has been shown to activate the p53 pathway via the ATM/CHK signaling axis and impair DNA repair, leading to G2/M cell cycle arrest, apoptosis, and cellular senescence.[1]

Caption: this compound dual inhibition of VEGFR/CSF1R and modulation of the p53 pathway.

Experimental Protocols

The following are descriptions of key experimental protocols based on published literature.

In Vitro Cell Proliferation and Viability Assays

-

Cell Lines: Human meningioma cell lines (IOMM-Lee, CH157), Human Umbilical Vein Endothelial Cells (HUVECs).[1][5]

-

Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound for a specified period (e.g., 72 hours). For HUVECs, proliferation is stimulated with VEGF.[5] Cell viability is typically assessed using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay, with absorbance measured at a specific wavelength. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

In Vivo Subcutaneous Xenograft Studies

-

Animal Models: BALB/c nude mice are commonly used for xenograft studies.[1]

-

Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 IOMM-Lee cells) is injected subcutaneously into the flank of the mice.[1]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically at a dose of 10 mg/kg body weight, once daily for a defined period (e.g., 21 days). The control group receives the vehicle.[1]

-

Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 3 days) using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (IHC) to assess biomarkers like Ki67, CD31, CD105, CD206, γH2AX, and p53.[1][5][6]

Caption: A representative workflow for in vivo subcutaneous xenograft efficacy studies.

Pharmacokinetic Analysis

-

Animal Model: CD-1 mice.[5]

-

Dosing: A single oral gavage of this compound at 10 mg/kg.[5]

-

Sample Collection: Blood and brain tissue samples are collected at various time points post-administration.

-

Analysis: The concentration of this compound in plasma and brain homogenates is determined using a validated analytical method, likely LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are calculated to assess drug absorption, distribution, and overall exposure.[5] The ability of this compound to cross the blood-brain barrier is a key finding from these studies.[3][5]

Summary and Future Directions

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for various solid tumors, particularly those of the central nervous system like glioblastoma and meningioma.[1][5] Its dual-targeting mechanism, favorable pharmacokinetic profile, including blood-brain barrier penetration, and demonstrated in vivo efficacy provide a solid foundation for its clinical development.[3][5] Indeed, this compound has advanced into Phase I and II clinical trials for recurrent high-grade gliomas and other solid tumors (ChiCTR2100045380), where it has shown manageable toxicity and encouraging anti-tumor activity.[1][7][8][9] Future research will likely focus on combination therapies, such as with immunotherapy (e.g., PD-1 inhibitors) or radiotherapy, to further enhance its anti-tumor effects.[1][5]

References

- 1. Frontiers | A novel compound, this compound, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair [frontiersin.org]

- 2. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors | springermedizin.de [springermedizin.de]

- 3. Preclinical and early clinical studies of a novel compound this compound that efficiently crosses the blood–brain barrier and exhibits potent activity against gliobl [ecancer.org]

- 4. Dual targeting of VEGFR2 and CSF1R with this compound confers novel strategy for treating both BRAF wild-type and mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and early clinical studies of a novel compound this compound that efficiently crosses the blood–brain barrier and exhibits potent activity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual targeting of VEGFR2 and CSF1R with this compound confers novel strategy for treating both BRAF wild-type and mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CSPC, Export CSPC's this compound Research Findings Presented at ESMO [en.e-cspc.com]

Investigating SYHA1813's Therapeutic Mechanism: Activation of the p53 Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of SYHA1813, a novel compound with demonstrated anti-tumor activity. The focus of this document is on the compound's significant impact on the p53 signaling pathway, a critical tumor suppressor network. Through the detailed presentation of preclinical data, experimental methodologies, and visual representations of the involved pathways, this paper aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mode of action.

Core Mechanism of Action: p53 Pathway Activation

This compound has been identified as a potent activator of the p53 pathway in cancer cells, particularly in malignant meningioma.[1][2] This activation is a key driver of the compound's anti-proliferative and pro-apoptotic effects. The compound's interaction with the p53 pathway triggers a cascade of downstream events, ultimately leading to the inhibition of tumor growth. Mechanistic studies, including RNA sequencing, have confirmed that the p53 signaling pathway is significantly enriched upon treatment with this compound.[1][2]

The activation of the p53 pathway by this compound is also linked to the induction of DNA damage.[3] This is evidenced by the increased expression of γ-H2AX, a marker of DNA double-strand breaks.[3] The DNA damage, in turn, likely initiates a DNA damage response (DDR) that signals to and activates p53.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on meningioma cell lines (IOMM-Lee and CH157).

Table 1: Cellular Effects of this compound on Meningioma Cells

| Effect | Cell Line | Concentration (µM) | Duration (h) | Observation |

| Proliferation Inhibition | IOMM-Lee, CH157 | 2.5, 5, 10 | 48 | Dose-dependent suppression |

| Colony Formation | IOMM-Lee, CH157 | Not Specified | Not Specified | Suppression |

| Migration Inhibition | IOMM-Lee, CH157 | Not Specified | Not Specified | Suppression |

| Invasion Inhibition | IOMM-Lee, CH157 | Not Specified | Not Specified | Suppression |

| G2/M Cell Cycle Arrest | IOMM-Lee, CH157 | Not Specified | Not Specified | Induction |

| Apoptosis | IOMM-Lee, CH157 | 2.5, 5, 10 | 48 | Dose-dependent induction |

| Cellular Senescence | IOMM-Lee, CH157 | Not Specified | Not Specified | Induction |

Table 2: Modulation of p53 Pathway and DNA Damage Markers by this compound

| Protein/Marker | Cell Line | Concentration (µM) | Duration (h) | Change in Expression |

| γ-H2AX | IOMM-Lee, CH157 | 2.5, 5, 10 | 48 | Increased |

| p-ATM (Ser1981) | IOMM-Lee, CH157 | 2.5, 5, 10 | 48 | Increased |

| p-Chk2 (Thr68) | IOMM-Lee, CH157 | 2.5, 5, 10 | 48 | Increased |

| p-CHK1 (Ser317) | IOMM-Lee, CH157 | 2.5, 5, 10 | 48 | Increased |

| p53 | IOMM-Lee, CH157 | Not Specified | Not Specified | Upregulated |

| p21 | IOMM-Lee, CH157 | Not Specified | Not Specified | Upregulated |

| PUMA | IOMM-Lee, CH157 | Not Specified | Not Specified | Upregulated |

| MDM2 | IOMM-Lee, CH157 | Not Specified | Not Specified | Downregulated |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound's action on the p53 network and a typical experimental workflow for its investigation.

Caption: Proposed mechanism of this compound-induced p53 pathway activation.

References

SYHA1813: A Novel Dual-Target Inhibitor Impairing DNA Repair in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SYHA1813 is an innovative, orally bioavailable small molecule inhibitor targeting both Vascular Endothelial Growth Factor Receptor (VEGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Initially developed for its anti-angiogenic and immunomodulatory properties, recent studies have unveiled a direct anti-tumor mechanism involving the impairment of DNA damage repair (DDR) pathways and activation of the p53 tumor suppressor pathway in cancer cells.[1][3] This dual action of modulating the tumor microenvironment and directly inducing tumor cell death presents a compelling therapeutic strategy, particularly for aggressive and treatment-resistant cancers such as glioblastoma and meningioma.[1][4][5] this compound is currently undergoing Phase I/II clinical trials for solid tumors, demonstrating promising early efficacy and a manageable safety profile.[4][6][7] This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound's impact on DNA repair in cancer cells.

Core Mechanism of Action

This compound is a potent inhibitor of receptor tyrosine kinases critical for tumor growth and immune evasion. Its primary targets are:

-

VEGFRs: By inhibiting VEGFR-1, -2, and -3, this compound blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][8]

-

CSF1R: Inhibition of CSF1R disrupts the survival and differentiation of tumor-associated macrophages (TAMs), key components of the tumor microenvironment that promote tumor growth and suppress anti-tumor immunity.[8]

Beyond these primary targets, a novel and significant aspect of this compound's anti-cancer activity is its ability to directly induce DNA damage and impair repair mechanisms within tumor cells, leading to cell cycle arrest and apoptosis.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity.

Table 1: Kinase Inhibitory Activity of this compound [6]

| Target | IC50 (nmol/L) |

| VEGFR-1 | 2.8 |

| VEGFR-2 | 0.3 |

| VEGFR-3 | 4.3 |

| CSF1R | 19.3 |

Table 2: In Vitro Anti-proliferative Activity of this compound in Meningioma Cell Lines [1]

| Cell Line | Treatment Duration | Effect | Concentration |

| IOMM-Lee | 48 hours | Significant reduction in cell viability | 2.5 µM |

| CH157 | 48 hours | Significant reduction in cell viability | 2.5 µM |

| IOMM-Lee | 48 hours | Marked decrease in EdU-positive cells | 2.5, 5, 10 µM |

| CH157 | 48 hours | Marked decrease in EdU-positive cells | 2.5, 5, 10 µM |

Table 3: In Vivo Anti-tumor Efficacy of this compound [1]

| Cancer Model | Treatment | Outcome |

| Meningioma Xenograft (IOMM-Lee cells) | 10 mg/kg this compound, once daily for 21 days (oral) | Significant inhibition of tumor growth |

Impairment of DNA Repair and Activation of the p53 Pathway

A key finding in recent research is the direct effect of this compound on the DNA integrity of cancer cells. Studies in malignant meningioma have demonstrated that this compound treatment leads to an accumulation of DNA damage and the activation of a critical DNA damage response pathway.[1][3]

Induction of DNA Damage

Treatment of meningioma cells with this compound resulted in a dose-dependent increase in the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a sensitive marker of DNA double-strand breaks.[1] This was observed through both immunofluorescence staining, which showed an increase in γ-H2AX-positive cells, and western blotting, which confirmed elevated levels of the γ-H2AX protein.[1] The accumulation of DNA damage was further substantiated by TUNEL assays, which detected increased DNA fragmentation in treated cells.[1]

Activation of the ATM/CHK/p53 Signaling Pathway

The accumulation of DNA damage triggers a signaling cascade to arrest the cell cycle and initiate repair or apoptosis. This compound was found to activate the ATM-CHK-p53 pathway, a central regulator of the DNA damage response.[1] This was evidenced by the increased phosphorylation of ATM (Ataxia-Telangiectasia Mutated) and its downstream effector CHK2 (Checkpoint Kinase 2) in meningioma cells following this compound treatment.[1] The activation of this pathway ultimately leads to the stabilization and activation of the p53 tumor suppressor protein.[1]

Downregulation of DNA Repair-Related Genes

Transcriptomic analysis (RNA-seq) of meningioma cells treated with this compound revealed significant alterations in gene expression. Gene Set Enrichment Analysis (GSEA) showed a significant downregulation of pathways related to DNA repair and DNA replication.[1][2] This suggests that this compound not only induces DNA damage but also suppresses the cellular machinery required to repair this damage, leading to a synergistic anti-tumor effect.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to DNA repair impairment and p53 activation.

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow for γ-H2AX Foci Formation Assay

The following diagram outlines a typical workflow for assessing DNA damage via γ-H2AX immunofluorescence.

Caption: Workflow for γ-H2AX foci formation assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effect of this compound on DNA damage and repair. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed meningioma cells (e.g., IOMM-Lee, CH157) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-20 µM) or vehicle control (DMSO) for 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

γ-H2AX Immunofluorescence Staining

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate to 60-70% confluency.

-

Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).

-

Fixation: Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

-

Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-H2AX (Ser139) (e.g., 1:500 dilution in 1% BSA/PBS) overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, 1:1000 dilution in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS, protected from light.

-

Counterstaining and Mounting: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., γ-H2AX, p-ATM, p-CHK2, p53, and a loading control like GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent with a multifaceted mechanism of action against cancer. Its ability to not only inhibit key drivers of angiogenesis and immune evasion but also to directly induce DNA damage and impair repair pathways in tumor cells provides a strong rationale for its continued clinical development. The activation of the ATM/CHK/p53 pathway highlights a potential for synergy with other DNA-damaging agents, such as radiation and certain chemotherapies.

Future research should focus on:

-

A detailed characterization of the specific DNA repair genes and pathways downregulated by this compound.

-

Investigating the efficacy of this compound in combination with PARP inhibitors or other DDR-targeting agents.

-

Exploring the DNA repair impairment mechanism of this compound in other cancer types, such as glioblastoma.

-

Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.

The continued investigation into the molecular mechanisms of this compound will be crucial for optimizing its clinical application and realizing its full potential in the treatment of cancer.

References

- 1. A novel compound, this compound, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. γ-H2AX Assay [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Preclinical and early clinical studies of a novel compound this compound that efficiently crosses the blood–brain barrier and exhibits potent activity against gliobl [ecancer.org]

- 6. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical and early clinical studies of a novel compound this compound that efficiently crosses the blood–brain barrier and exhibits potent activity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SYHA1813 in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SYHA1813 is a novel, potent, multi-kinase inhibitor that demonstrates significant promise in oncology by dually targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (CSF1R). This dual-action mechanism allows this compound to remodel the tumor microenvironment (TME) by concurrently inhibiting tumor-associated angiogenesis and modulating the immunosuppressive landscape. Preclinical and early clinical data have highlighted its potential across a range of solid tumors, including melanoma, glioblastoma, and meningioma. This technical guide provides an in-depth analysis of the available data on this compound, focusing on its mechanism of action, its quantifiable effects on the TME, and the experimental methodologies used to elucidate these properties.

Introduction: Targeting the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and therapeutic resistance.[1] Two key pillars of a permissive TME are aberrant angiogenesis, which provides tumors with essential nutrients and a route for dissemination, and the establishment of an immunosuppressive milieu, which allows cancer cells to evade immune surveillance.

This compound is a small molecule inhibitor designed to dismantle these pillars by simultaneously targeting VEGFR2 and CSF1R.[2] VEGFR2 is the primary mediator of VEGF-driven angiogenesis, a critical process for tumor growth and metastasis.[1] CSF1R is crucial for the survival, differentiation, and function of tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2-like phenotype that promotes tumor growth and dampens anti-tumor immunity.[2][3] By inhibiting both pathways, this compound offers a multifaceted approach to cancer therapy aimed at normalizing the TME and rendering it less hospitable to tumor growth.

Mechanism of Action: Dual Inhibition of VEGFR2 and CSF1R

This compound functions as a selective tyrosine kinase inhibitor with high affinity for VEGFR2 and CSF1R.[2][4] The inhibition of these two receptors leads to a cascade of downstream effects that collectively remodel the TME.

Anti-Angiogenic Effects via VEGFR2 Inhibition

This compound's targeting of VEGFR2 disrupts the VEGF signaling pathway, a central regulator of angiogenesis. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately resulting in a reduction of tumor vascularity.[5]

Immunomodulatory Effects via CSF1R Inhibition

By inhibiting CSF1R, this compound targets the TAM population within the TME. This inhibition is believed to have a dual effect: it can reduce the overall number of TAMs and can also repolarize the remaining TAMs from a pro-tumoral M2-like phenotype towards an anti-tumoral M1-like phenotype.[1] This shift can enhance anti-tumor immunity and potentially synergize with other immunotherapies.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its preclinical evaluation.

Quantitative Data on Tumor Microenvironment Modulation

Preclinical Efficacy in Melanoma Models

This compound has demonstrated significant anti-tumor efficacy in preclinical melanoma xenograft models, both as a monotherapy and in combination with BRAF inhibitors.[6]

| Parameter | Model | Treatment Group | Dose | Result | Reference |

| Tumor Growth Inhibition | BRAF wild-type (MeWo) | This compound Monotherapy | 5 mg/kg | 72.5% inhibition | [6] |

| Tumor Growth Inhibition | BRAF V600E-mutant (A375) | This compound Monotherapy | 5 mg/kg | 79.8% inhibition | [6] |

| Tumor Growth Inhibition | BRAF V600E-mutant (A375) | This compound + Vemurafenib | 2.5 mg/kg + 20 mg/kg | 72.9% inhibition | [6] |

| Systemic Metastasis Reduction | Intracardiac Metastasis Model | This compound | Not Specified | 76.6% reduction | [6] |

Modulation of TME Markers in Melanoma Models

Immunohistochemical analysis of tumor tissues from preclinical melanoma models revealed significant modulation of key TME markers following this compound treatment.[1]

| Marker | Function | Effect of this compound | Reference |

| CD31, CD105 | Angiogenesis | Reduced Expression | [1] |

| F4/80 | Macrophage Infiltration | Reduced Expression | [1] |

| CD206 | M2 Macrophage Marker | Reduced Expression | [1] |

| Ki67 | Cell Proliferation | Reduced Expression | [1] |

Phase I Clinical Trial in High-Grade Glioma and Advanced Solid Tumors

A Phase I dose-escalation study of this compound has been conducted in patients with recurrent high-grade gliomas (HGG) or advanced solid tumors.[2]

| Parameter | Patient Population | Result | Reference |

| Maximum Tolerated Dose (MTD) | Recurrent HGG / Advanced Solid Tumors | 15 mg once daily | [7] |

| Objective Response Rate (ORR) | Evaluable Patients (n=10) | 20% (2 Partial Responses) | [7] |

| Disease Control Rate (DCR) | Evaluable Patients (n=10) | 90% (2 PR + 7 Stable Disease) | [7] |

| Soluble VEGFR2 (sVEGFR2) | Plasma Biomarker | Significant Reduction (P = 0.0023) | [7][8] |

| VEGFA | Plasma Biomarker | Significant Increase (P = 0.0092) | [7][8] |

| Placental Growth Factor (PGF) | Plasma Biomarker | Significant Increase (P = 0.0484) | [7] |

Experimental Protocols

In Vivo Xenograft Studies (Melanoma)

-

Cell Lines: BRAF wild-type MeWo and BRAF V600E-mutant A375 human melanoma cell lines were used.[9]

-

Animal Models: Subcutaneous xenograft models were established in NOD-SCID mice. An intracardiac metastasis model was established in nude mice using GFP-Luc-labeled A375 cells.[9]

-

Drug Administration: this compound was administered orally at doses of 2.5 mg/kg or 5 mg/kg. For combination studies, vemurafenib was administered at 20 mg/kg.[9]

-

Tumor Growth Assessment: Tumor volumes were monitored regularly. Tumor growth inhibition was calculated at the end of the study.[9]

-

Immunohistochemistry (IHC): Tumor tissues were harvested, fixed, and paraffin-embedded. Sections were stained with antibodies against CD31, CD105, F4/80, CD206, and Ki67 to assess angiogenesis, macrophage infiltration and polarization, and cell proliferation, respectively.[9]

Phase I Clinical Trial (Recurrent HGG / Advanced Solid Tumors)

-

Study Design: A dose-escalation study using a combination of accelerated titration and a 3+3 design.[2][7]

-

Patient Population: Patients with recurrent high-grade gliomas (WHO grade III or IV) or other advanced solid tumors.[7]

-

Dosing: this compound was administered orally, once daily, with doses escalating from 5 mg to 30 mg.[2]

-

Endpoints: The primary endpoints were safety, tolerability, and determination of the MTD. Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity (ORR, DCR).[2]

-

Biomarker Analysis: Plasma levels of sVEGFR2, VEGFA, and PGF were measured at baseline and during treatment.[7][8]

Current and Future Clinical Development

This compound is currently being investigated in a Phase II clinical trial for the treatment of recurrent or progressive high-grade meningioma (NCT06739213).[10] This is a randomized, controlled, open-label, multicenter study designed to evaluate the efficacy and safety of this compound compared to the investigator's choice of treatment.[10] The primary endpoint is progression-free survival at 6 months.[3]

Conclusion

This compound represents a promising therapeutic agent that targets the tumor microenvironment through the dual inhibition of VEGFR2 and CSF1R. The available preclinical and early clinical data demonstrate its ability to inhibit tumor growth and metastasis by suppressing angiogenesis and modulating the immune landscape. The quantitative changes in biomarkers such as CD31, CD206, and sVEGFR2 provide clear evidence of its on-target activity. As this compound progresses through further clinical development, its potential as a monotherapy or in combination with other anti-cancer agents will be further elucidated, offering new hope for patients with a variety of solid tumors.

References

- 1. Dual targeting of VEGFR2 and CSF1R with this compound confers novel strategy for treating both BRAF wild-type and mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase II Study of this compound for Recurrent or Progressive High-Grade Meningioma [clin.larvol.com]

- 4. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors | springermedizin.de [springermedizin.de]

- 5. Preclinical and early clinical studies of a novel compound this compound that efficiently crosses the blood–brain barrier and exhibits potent activity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual targeting of VEGFR2 and CSF1R with this compound confers novel strategy for treating both BRAF wild-type and mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Phase II Study of this compound for Recurrent or Progressive High-Grade Meningioma (NCT06739213) [ancora.ai]

- 8. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A novel compound, this compound, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair [frontiersin.org]

- 10. A Phase II Study of this compound for Recurrent or Progressive High-Grade Meningioma | Clinical Research Trial Listing [centerwatch.com]

SYHA1813 blood-brain barrier penetration studies

An In-Depth Technical Guide to the Blood-Brain Barrier Penetration of SYHA1813

Introduction

This compound is a novel, potent, and selective multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Its development has been primarily focused on the treatment of glioblastoma (GBM), the most aggressive and common malignant brain tumor in adults.[1][4] A critical challenge in treating brain tumors is the effective penetration of therapeutic agents across the blood-brain barrier (BBB).[5] Preclinical and early clinical studies have demonstrated that this compound can efficiently cross the BBB, leading to promising anti-tumor activity in intracranial GBM models.[1][4][6] This technical guide provides a comprehensive overview of the available data on the BBB penetration of this compound, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its anti-tumor effects by co-targeting VEGFR and CSF1R.[1][4] The inhibition of VEGFR kinase activity blocks angiogenesis, a critical process for tumor growth.[1][4] Simultaneously, the inhibition of CSF1R disrupts the signaling that promotes the survival and differentiation of tumor-associated macrophages, which play a significant role in the tumor microenvironment and immunosuppression.[1][6] This dual-targeting approach has shown synergistic anti-tumor efficacy.[1][6]

Quantitative Data on Blood-Brain Barrier Penetration

In vivo studies in CD-1 mice have quantified the distribution of this compound in the brain and plasma following oral administration. The data indicates successful penetration and retention of the compound in the brain.

Table 1: Brain and Plasma Concentrations of this compound in CD-1 Mice After a Single 10 mg/kg Oral Dose

| Time (hours) | Brain Concentration (ng/mL or ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |

| 0.5 | ~150 | ~350 | ~0.43 |

| 1 | ~250 | ~450 | ~0.56 |

| 2 | ~300 | ~400 | ~0.75 |

| 4 | ~280 | ~200 | ~1.40 |

| 8 | ~150 | ~50 | ~3.00 |

| 24 | ~25 | ~10 | ~2.50 |

Data are estimated from the graphical representation in the cited source and should be considered approximate.[7]

Experimental Protocols

While detailed step-by-step protocols are proprietary, the methodologies for the key experiments can be summarized based on the available literature.

In Vivo Blood-Brain Barrier Penetration Study in Mice

This study aimed to determine the pharmacokinetic profile of this compound in the brain and plasma.

-

Animal Model: CD-1 mice were used for this study.[7]

-

Drug Administration: A single dose of this compound was administered orally (p.o.) at 10 mg/kg.[7]

-

Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), blood and brain tissue samples were collected from cohorts of mice.[7]

-

Bioanalysis: The concentrations of this compound in the plasma and brain homogenates were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for such studies.

-

Data Analysis: The mean concentrations at each time point were plotted to generate concentration-time curves for both brain and plasma. The brain-to-plasma concentration ratio was calculated at each time point to assess the extent of BBB penetration.[7]

Visualizations

Signaling Pathways Inhibited by this compound

This compound targets the signaling pathways of VEGFR and CSF1R. The following diagrams illustrate the key components of these pathways that are inhibited by this compound.

Caption: Inhibition of the VEGFR signaling cascade by this compound.

Caption: Inhibition of the CSF1R signaling cascade by this compound.

Experimental Workflow for In Vivo BBB Penetration Study

The following diagram outlines the logical flow of the in vivo experiment to assess the BBB penetration of this compound.

References

- 1. Preclinical and early clinical studies of a novel compound this compound that efficiently crosses the blood-brain barrier and exhibits potent activity against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors | springermedizin.de [springermedizin.de]

- 3. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical and early clinical studies of a novel compound this compound that efficiently crosses the blood–brain barrier and exhibits potent activity against gliobl [ecancer.org]

- 5. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy [thno.org]

- 6. Preclinical and early clinical studies of a novel compound this compound that efficiently crosses the blood–brain barrier and exhibits potent activity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

SYHA1813: A Novel Compound Demonstrating Potent Antitumor Activity in Meningioma Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Meningiomas represent the most common primary central nervous system tumors.[1] While a majority are benign, high-grade meningiomas pose a significant clinical challenge due to their aggressive nature and high recurrence rates.[1] Current therapeutic options for malignant meningiomas are limited, underscoring the urgent need for novel treatment strategies.[1][2] SYHA1813 is a novel compound that has demonstrated promising preclinical antitumor effects in various cancer models, including glioblastoma.[1][3] This technical guide provides a comprehensive overview of the antitumor activity of this compound in meningioma models, with a focus on its mechanism of action, preclinical efficacy, and detailed experimental protocols. Emerging clinical data further supports its therapeutic potential.[1][2]

Mechanism of Action: Dual Targeting of p53 Pathway and DNA Repair

This compound exerts its potent antitumor effects in meningioma cells through a dual mechanism: the activation of the p53 signaling pathway and the impairment of DNA repair mechanisms.[1][2] Mechanistic studies, including RNA sequencing, have revealed that this compound upregulates the expression of p53 and its downstream target, p21.[1] This activation is mediated through the ATM/CHK signaling cascade, as evidenced by the increased phosphorylation of ATM, CHK1, and CHK2.[1] The activation of the p53 pathway is a critical determinant of cell fate, orchestrating processes such as cell cycle arrest, apoptosis, and senescence.[1]

Concurrently, this compound induces DNA damage in meningioma cells.[1] This, combined with the impaired DNA repair machinery, leads to the accumulation of DNA damage, ultimately triggering cell death.[1] This dual mechanism of action suggests that this compound could be particularly effective against tumors with existing defects in the p53/p21 DNA damage-signaling pathway, which is a common feature in meningiomas.[1]

Figure 1: Proposed mechanism of action of this compound in meningioma cells.

In Vitro Antitumor Activity

This compound has demonstrated significant dose-dependent antitumor effects on malignant meningioma cells in vitro.[1][2] The compound effectively inhibits cell proliferation, colony formation, migration, and invasion.[1][2] Furthermore, this compound induces G2/M cell cycle arrest, apoptosis, and cellular senescence in meningioma cell lines.[1][2]

Data Summary

| Cell Line | Assay | Endpoint | Result |

| IOMM-Lee | Cell Viability (CCK8) | IC50 (48h) | Dose-dependent decrease |

| CH157 | Cell Viability (CCK8) | IC50 (48h) | Dose-dependent decrease |

| IOMM-Lee | Proliferation (EdU) | % Proliferating Cells | Significant decrease with 2.5, 5, 10µM this compound |

| CH157 | Proliferation (EdU) | % Proliferating Cells | Significant decrease with 2.5, 5, 10µM this compound |

| IOMM-Lee | Colony Formation | Colony Number | Significant decrease with 0.25, 0.5, 1µM this compound |

| CH157 | Colony Formation | Colony Number | Significant decrease with 0.25, 0.5, 1µM this compound |

| IOMM-Lee | Migration (Wound Healing) | % Healing Area | Significant inhibition with 2.5, 5, 10µM this compound |

| CH157 | Migration (Wound Healing) | % Healing Area | Significant inhibition with 2.5, 5, 10µM this compound |

| IOMM-Lee | Invasion (Transwell) | Number of Invading Cells | Significant suppression with 2.5, 5, 10µM this compound |

| CH157 | Invasion (Transwell) | Number of Invading Cells | Significant suppression with 2.5, 5, 10µM this compound |

In Vivo Efficacy in Meningioma Xenograft Models

The antitumor activity of this compound has been confirmed in vivo using a meningioma xenograft mouse model.[1] Oral administration of this compound led to a significant inhibition of tumor growth and even tumor shrinkage.[1] Immunohistochemical analysis of the resected tumors revealed a decrease in the proliferation marker Ki-67 and an increase in markers of DNA damage (γH2AX) and p53 activation.[4]

Data Summary

| Animal Model | Treatment | Endpoint | Result |

| IOMM-Lee Xenograft | This compound (10 mg/kg, oral, daily) | Tumor Volume | Significant reduction compared to vehicle |

| IOMM-Lee Xenograft | This compound (10 mg/kg, oral, daily) | Tumor Weight | Significant reduction compared to vehicle |

| IOMM-Lee Xenograft | This compound (10 mg/kg, oral, daily) | Ki-67 Staining | Decreased percentage of positive cells |

| IOMM-Lee Xenograft | This compound (10 mg/kg, oral, daily) | γH2AX Staining | Increased expression |

| IOMM-Lee Xenograft | This compound (10 mg/kg, oral, daily) | p53 Staining | Increased expression |

Preliminary Clinical Evidence

Preliminary clinical data from an ongoing first-in-human Phase I trial has provided evidence of the antitumor activity of this compound in a patient with recurrent meningioma.[1][2] The patient, with a recurrent atypical meningioma (WHO grade II), showed a reduction in tumor volume after treatment with this compound.[5] A Phase II clinical study is currently planned to further evaluate the efficacy and safety of this compound in patients with recurrent or progressive high-grade meningioma.[6][7][8]

Experimental Protocols

Cell Culture

Malignant meningioma cell lines, IOMM-Lee and CH157, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK8)

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 48 hours.

-

Add 10 µL of CCK8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Proliferation Assay (EdU)

-

Plate cells on coverslips in 24-well plates and treat with this compound or DMSO for 48 hours.

-

Add EdU solution to the culture medium and incubate for 2 hours.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Perform the click reaction to label the incorporated EdU.

-

Counterstain the nuclei with Hoechst.

-

Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

Colony Formation Assay

-

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Treat with low concentrations of this compound or DMSO.

-

Allow colonies to form over a period of 10-14 days.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies.

Wound Healing Assay

-

Grow cells to confluence in 6-well plates.

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing this compound or DMSO.

-

Capture images of the wound at 0 and 24 hours.

-

Measure the wound area to quantify cell migration.

Transwell Invasion Assay

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cells in serum-free medium in the upper chamber.

-

Add medium with 10% FBS as a chemoattractant to the lower chamber.

-

Add this compound or DMSO to both chambers.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface.

-

Count the number of invading cells under a microscope.

In Vivo Xenograft Study

Figure 2: Experimental workflow for the in vivo xenograft study.

-

Subcutaneously inject IOMM-Lee cells into the flank of immunodeficient mice.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer this compound (10 mg/kg) or vehicle orally on a daily basis.[4]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and resect the tumors.

-

Measure the final tumor weight.

-

Fix tumors in formalin and embed in paraffin for immunohistochemical analysis.

Conclusion

This compound is a promising novel therapeutic agent for malignant meningiomas. Its unique dual mechanism of action, involving the activation of the p53 pathway and impairment of DNA repair, provides a strong rationale for its clinical development.[1][2] Robust preclinical data from both in vitro and in vivo models demonstrate its potent antitumor activity.[1] Early clinical findings are encouraging and ongoing clinical trials will be crucial in establishing the safety and efficacy of this compound in patients with high-grade meningiomas.[1][6][8]

References

- 1. A novel compound, this compound, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel compound, this compound, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase II Study of this compound for Recurrent or Progressive High-Grade Meningioma [clin.larvol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Phase II Study of this compound for Recurrent or Progressive High-Grade Meningioma - National Brain Tumor Society [trials.braintumor.org]

- 7. A Phase II Study of this compound for Recurrent or Progressive High-Grade Meningioma | Clinical Research Trial Listing [centerwatch.com]

- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

SYHA1813: A Technical Guide to its Anti-Angiogenic Impact on Solid Tumors

For Immediate Release

This technical guide provides an in-depth analysis of the anti-angiogenic properties of SYHA1813, a novel multi-kinase inhibitor, for researchers, scientists, and professionals in drug development. This compound demonstrates potent inhibitory effects on key pathways involved in tumor angiogenesis, primarily by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R). This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a selective tyrosine kinase inhibitor with high potency against VEGFR-1, VEGFR-2, VEGFR-3, and CSF1R.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[2][3] The VEGF signaling pathway is a central regulator of this process.[2][3] By inhibiting VEGFRs, this compound directly blocks the signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, essential steps in the development of a tumor blood supply.

Simultaneously, this compound targets CSF1R, a key receptor in the regulation of tumor-associated macrophages (TAMs).[1] TAMs, particularly the M2 phenotype, are known to promote tumor angiogenesis and progression.[1] Inhibition of CSF1R by this compound can modulate the tumor microenvironment by reducing the population of pro-angiogenic M2 macrophages, thus indirectly contributing to the suppression of angiogenesis.[4]

Quantitative Data Summary

The preclinical efficacy of this compound in inhibiting key drivers of angiogenesis has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

| Target Kinase | IC50 (nmol/L) |

| VEGFR-1 | 2.8 |

| VEGFR-2 | 0.3 |

| VEGFR-3 | 4.3 |

| CSF1R | 19.3 |

| Table 1: In vitro kinase inhibitory activity of this compound.[1] |

| Cell Line | Assay | Metric | IC50 (nmol/L) |

| HUVEC | VEGF-stimulated Cell Viability | Inhibition of Viability | 13 |

| Table 2: In vitro anti-angiogenic activity of this compound on Human Umbilical Vein Endothelial Cells (HUVECs). |

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition |

| MeWo Xenograft | BRAF wild-type Melanoma | This compound (5 mg/kg) | 72.5% |

| A375 Xenograft | BRAF V600E-mutant Melanoma | This compound (5 mg/kg) | 79.8% |

| Table 3: In vivo anti-tumor efficacy of this compound in melanoma xenograft models. |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that demonstrate the anti-angiogenic effects of this compound are provided below.

HUVEC Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of endothelial cells stimulated with Vascular Endothelial Growth Factor (VEGF).

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium. For the assay, cells are seeded in 96-well plates.

-

Treatment: Cells are starved in a serum-free basal medium overnight. Subsequently, they are treated with varying concentrations of this compound for 2 hours before stimulation with 100 ng/mL of VEGF for 15 minutes.

-

Quantification: Cell viability is measured using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance is read at a wavelength of 450 nm.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

HUVEC Tube Formation Assay

This in vitro assay models the formation of capillary-like structures by endothelial cells, a crucial step in angiogenesis.

-

Plate Preparation: A 96-well plate is coated with Matrigel® Basement Membrane Matrix (at a concentration of at least 10 mg/mL) and incubated at 37°C for 30-60 minutes to allow for polymerization.[4][5]

-

Cell Seeding: HUVECs are seeded onto the solidified Matrigel.

-

Treatment: The cells are treated with different concentrations of this compound.

-

Incubation: The plate is incubated at 37°C in a 5% CO2 humidified incubator for a period that allows for tube formation (typically 4-6 hours for HUVECs).

-

Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points using image analysis software.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to study angiogenesis and the effects of anti-angiogenic compounds.

-

Egg Preparation: Fertilized chicken eggs are incubated for a specified number of days (typically 7-8 days). A small window is made in the shell to expose the chorioallantoic membrane.

-

Treatment Application: A gelatin sponge or other carrier containing this compound is placed on the CAM.

-

Incubation: The eggs are further incubated for a few days (e.g., until day 12) to allow for an angiogenic response.

-

Analysis: The CAM is observed under a stereomicroscope to assess the growth of new blood vessels towards the implant. The number and length of new vessels can be quantified.

In Vivo Glioblastoma Xenograft Model and Microvessel Density Analysis

This model evaluates the anti-angiogenic effect of this compound on tumor growth and vascularization in a living organism.

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Human glioblastoma cell lines (e.g., U251, U87MG, or D283) are subcutaneously injected into the mice to establish tumors.

-

Drug Administration: Once tumors reach a certain volume, mice are treated with this compound, typically via oral administration, at specified doses and schedules.

-

Tumor Growth Measurement: Tumor volume is measured regularly throughout the study.

-

Immunohistochemistry (IHC) for Microvessel Density:

-

At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

-

Tumor sections are stained with antibodies against endothelial cell markers, such as CD31 and CD105, to visualize blood vessels.

-

The microvessel density (MVD) is quantified by counting the number of stained vessels in several high-power fields under a microscope.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways inhibited by this compound and the workflows of the described experimental assays.

Caption: this compound's dual inhibitory mechanism on VEGF and CSF1R signaling.

Caption: Experimental workflow for the HUVEC tube formation assay.

Caption: Workflow for in vivo xenograft studies and MVD analysis.

Conclusion

This compound demonstrates significant anti-angiogenic activity through the dual inhibition of VEGFR and CSF1R signaling pathways. The preclinical data strongly support its potential as a therapeutic agent for solid tumors by disrupting the tumor vasculature and modulating the tumor microenvironment. The experimental protocols and data presented in this guide provide a comprehensive resource for further research and development of this compound.

References

SYHA1813: A Novel Dual Inhibitor for BRAF Wild-Type Melanoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastatic melanoma, particularly BRAF wild-type, presents a significant therapeutic challenge due to the limited efficacy of BRAF inhibitors.[1][2] Emerging preclinical evidence highlights SYHA1813, a potent oral small molecule inhibitor, as a promising therapeutic agent for this patient population. This compound distinguishes itself by simultaneously targeting two critical pathways involved in tumor progression: vascular endothelial growth factor receptor 2 (VEGFR2) and colony-stimulating factor-1 receptor (CSF1R).[1][2][3] This dual-inhibition strategy not only attacks the tumor directly but also modulates the tumor microenvironment by impeding angiogenesis and reprogramming immunosuppressive macrophages. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound in the context of BRAF wild-type melanoma.

Mechanism of Action: Dual Targeting of VEGFR2 and CSF1R

This compound's therapeutic potential stems from its ability to concurrently block VEGFR2 and CSF1R signaling. In the tumor microenvironment, VEGFR2 activation by its ligands (e.g., VEGF-A) is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] By inhibiting VEGFR2, this compound effectively cuts off this critical supply line, thereby restricting tumor growth.

Simultaneously, this compound targets CSF1R, a key receptor in the differentiation and survival of tumor-associated macrophages (TAMs), particularly the immunosuppressive M2 phenotype.[2] These M2 macrophages contribute to an immune-evasive microenvironment that hinders the body's natural anti-tumor response. By inhibiting CSF1R, this compound reduces the infiltration of these M2 macrophages, shifting the balance towards a more anti-tumorigenic M1 phenotype and thus enhancing anti-tumor immunity.[5]

The following diagram illustrates the dual mechanism of action of this compound:

Preclinical Efficacy in BRAF Wild-Type Melanoma

A pivotal preclinical study has demonstrated the significant anti-tumor efficacy of this compound in a BRAF wild-type melanoma xenograft model. The key findings from this study are summarized in the tables below.

In Vivo Tumor Growth Inhibition

This compound exhibited a dose-dependent inhibition of tumor growth in a MeWo (BRAF wild-type) human melanoma xenograft model.[1]

| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition (%) |

| This compound | 2.5 | Oral, twice daily | Not specified |

| This compound | 5 | Oral, twice daily | 72.5 |

| Vemurafenib | 20 | Oral | Not significant |

| Table 1: Anti-tumor Efficacy of this compound in MeWo (BRAF wild-type) Xenograft Model.[1][2][3] |

Modulation of the Tumor Microenvironment

Immunohistochemical analysis of the MeWo tumor xenografts revealed that this compound treatment significantly reduced markers of angiogenesis and M2 macrophage infiltration.

| Marker | Biological Role | Effect of this compound (5 mg/kg) |

| CD31 | Angiogenesis | Reduced Expression |

| CD105 | Angiogenesis | Reduced Expression |

| F4/80 | Macrophage Infiltration | Reduced Expression |

| CD206 | M2 Macrophage Marker | Reduced Expression |

| Ki67 | Cell Proliferation | Reduced Expression |

| Table 2: Impact of this compound on Tumor Microenvironment Markers.[1][2][3] |

Experimental Protocols

The following section details the methodologies employed in the key preclinical study evaluating this compound.

Xenograft Models

-

Cell Line: MeWo (human BRAF wild-type melanoma)

-

Animal Model: NOD-SCID mice

-

Procedure: Subcutaneous injection of MeWo cells into the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and received oral administrations of this compound or vemurafenib as per the doses specified in Table 1.

-

Endpoint: Tumor growth was monitored regularly, and tumor growth inhibition was calculated at the end of the study.

The experimental workflow for the preclinical xenograft study is depicted below:

Immunohistochemistry (IHC)

-

Tissue Preparation: Tumor tissues were excised, fixed in formalin, and embedded in paraffin.

-

Staining: Sections were stained with primary antibodies against CD31, CD105, F4/80, CD206, and Ki67.

-

Analysis: The expression levels of these markers were quantified to assess changes in angiogenesis, macrophage infiltration, and cell proliferation.

Clinical Development and Future Directions

This compound is currently undergoing Phase II clinical trials in China for the treatment of solid tumors.[1][2][3] While specific data on melanoma patients from these trials is not yet publicly available, the promising preclinical results in BRAF wild-type melanoma models provide a strong rationale for its further clinical investigation in this patient population. A Phase I dose-escalation study in patients with recurrent high-grade gliomas and advanced solid tumors has established a maximum tolerated dose of 15 mg once daily and demonstrated manageable toxicities, with hypertension being the most frequent treatment-related adverse event.[6]

Future research should focus on:

-

Evaluating the efficacy of this compound in combination with other therapeutic modalities, such as immune checkpoint inhibitors, for BRAF wild-type melanoma.

-

Identifying predictive biomarkers to select patients most likely to respond to this compound treatment.

-

Investigating potential mechanisms of resistance to this compound to develop strategies to overcome them.

Conclusion

This compound represents a novel and promising therapeutic strategy for BRAF wild-type melanoma. Its dual-targeting mechanism of action, which simultaneously inhibits tumor angiogenesis and reprograms the immunosuppressive tumor microenvironment, addresses key drivers of melanoma progression. The robust preclinical data warrants further clinical development of this compound as a potential new treatment option for this challenging disease.

References

- 1. Dual targeting of VEGFR2 and CSF1R with this compound confers novel strategy for treating both BRAF wild-type and mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual targeting of VEGFR2 and CSF1R with this compound confers novel strategy for treating both BRAF wild-type and mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Targeted Therapy Approaches for BRAF Wild-Type Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYHA-1813: A dual inhibitor against melanoma | BioWorld [bioworld.com]

- 6. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

SYHA1813: In Vitro Application Notes and Protocols for Cancer Research

For Research Use Only.

Introduction

SYHA1813 is a potent, orally bioavailable small molecule inhibitor with dual activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Additionally, recent studies have demonstrated its role in activating the p53 signaling pathway and impairing DNA repair mechanisms in cancer cells.[3][4] These multimodal actions make this compound a promising candidate for anti-cancer therapy, particularly in solid tumors such as meningioma and glioblastoma.[3][5] This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects through two primary mechanisms. Firstly, it directly inhibits the kinase activity of VEGFRs and CSF1R, crucial mediators of angiogenesis and macrophage-driven immunosuppression in the tumor microenvironment.[1][2] Secondly, in meningioma cells, this compound has been shown to induce DNA damage, leading to the activation of the ATM/CHK2/p53 signaling cascade.[3][6] This activation results in downstream effects including cell cycle arrest, apoptosis, and cellular senescence.[3][7]

References

- 1. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I dose-escalation study of this compound, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors | springermedizin.de [springermedizin.de]

- 3. A novel compound, this compound, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel compound, this compound, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for SYHA1813 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of SYHA1813 in preclinical mouse models, based on currently available data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

Overview of this compound